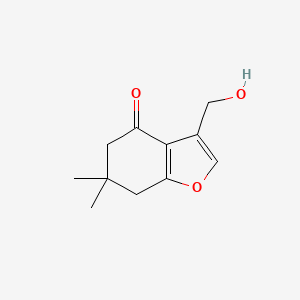
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
Cat. No. B8316871
M. Wt: 194.23 g/mol
InChI Key: SBVWWGSKROAPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354431B2
Procedure details


6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid (17) (1 g, 4.8 mmol) is dissolved in 80 ml dichloromethane and after addition of 187 μl DMF (2.4 mmol) the mixture is cooled to 10-15° C. Oxalylchloride (619 ul, 7.2 mmol) is added drop wise and the mixture is stirred for 30 min at room temperature. The mixture is evaporated under reduced pressure, dissolved in THF and cooled to −55° C. A solution of NaBH4 (1.3 g, 34.1 mmol) in 10 ml of DMF is added via syringe. The white suspension is allowed to stir for another 1.5 h at −55° C. 4 ml of acetic acid is added at this temperature and the mixture is poured into 150 ml of a 5% aqueous NaHCO3 solution. The mixture is diluted with ethyl acetate and washed with brine. The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel).
Quantity
1 g
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([C:9](O)=[O:10])=[CH:7][O:8][C:4]=2[CH2:3]1.C(Cl)(=O)C(Cl)=O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>ClCCl.CN(C=O)C.C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([CH2:9][OH:10])=[CH:7][O:8][C:4]=2[CH2:3]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC2=C(C(=CO2)C(=O)O)C(C1)=O)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
619 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
187 μL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Seven
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in THF
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −55° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for another 1.5 h at −55° C
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC2=C(C(=CO2)CO)C(C1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
